An In-depth Technical Guide to the Physicochemical Properties of 3-(Azetidin-1-yl)piperidine
An In-depth Technical Guide to the Physicochemical Properties of 3-(Azetidin-1-yl)piperidine
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
In the landscape of modern drug discovery, the adage 'make it potent' has been superseded by a more nuanced directive: 'make it potent and bioavailable'. The journey of a therapeutic agent from administration to its target is governed by a complex interplay of its intrinsic physicochemical properties. These characteristics—molecular size, lipophilicity, ionization state (pKa), and solubility—are the fundamental determinants of a compound's absorption, distribution, metabolism, and excretion (ADME) profile.[1] Neglecting these foundational parameters often leads to late-stage attrition in drug development, a costly and time-consuming setback.[2] This guide provides a detailed examination of the core physicochemical properties of 3-(Azetidin-1-yl)piperidine, a heterocyclic scaffold of interest in medicinal chemistry. We will explore its structural attributes, present key quantitative data, and provide detailed, field-proven experimental protocols for the empirical determination of these critical parameters. This document is designed to serve as a practical resource for researchers aiming to understand and optimize the drug-like properties of this and related molecular frameworks.
Molecular Profile of 3-(Azetidin-1-yl)piperidine
3-(Azetidin-1-yl)piperidine is a saturated heterocyclic compound featuring a piperidine ring substituted at the 3-position with an azetidin-1-yl group. This combination of a stable six-membered ring and a strained four-membered ring creates a unique three-dimensional structure that can be exploited in scaffold design.[3]
Chemical Structure:
The fundamental properties of this molecule, derived from its structure and available data, are summarized below.
| Property | Value | Source / Method |
| Molecular Formula | C₈H₁₆N₂ | PubChemLite[4] |
| Molecular Weight | 140.23 g/mol | BLDpharm[5] |
| SMILES | C1CC(CNC1)N2CCC2 | PubChemLite[4] |
| Predicted XlogP | 0.5 | PubChemLite[4] |
| Estimated pKa | ~10.5 - 11.0 | Estimation based on parent heterocycles |
| Predicted Aqueous Solubility | To be determined experimentally | N/A |
Expert Rationale for pKa Estimation: The molecule contains two basic nitrogen atoms: one within the piperidine ring and one within the azetidine ring. The experimental pKa of the conjugate acid of piperidine is approximately 11.22, while that of azetidine is 11.29.[6][7] Given that the substitution is on a carbon atom and not directly on the nitrogen, the electronic effect of one ring on the other's basicity is expected to be minimal. Therefore, it is reasonable to predict that the pKa values for 3-(Azetidin-1-yl)piperidine will be close to those of its parent heterocycles, likely with the piperidine nitrogen being slightly more basic. A reasonable estimate for the primary pKa would be in the range of 10.5 to 11.0.
Ionization Constant (pKa) Determination
The pKa, or acid dissociation constant, is a critical parameter as it dictates the charge state of a molecule at a given pH.[8] For a basic compound like 3-(Azetidin-1-yl)piperidine, the pKa values will determine its degree of protonation in various physiological environments, which in turn profoundly impacts its solubility, permeability, and target binding.[9] Potentiometric titration remains a gold-standard method for its accuracy and reliability.[10]
Experimental Protocol: Potentiometric Titration
This protocol outlines the determination of the pKa of 3-(Azetidin-1-yl)piperidine using a standardized potentiometric titration method.[2][11]
Methodology:
-
Preparation of Solutions:
-
Prepare a 0.1 M solution of the titrant (e.g., hydrochloric acid) and standardize it.
-
Prepare a ~1 mM solution of 3-(Azetidin-1-yl)piperidine in deionized water. To maintain a constant ionic strength, 0.15 M potassium chloride can be added.[11]
-
Calibrate the pH meter using standard buffers of pH 4, 7, and 10.[2]
-
-
Titration Procedure:
-
Place a known volume (e.g., 50 mL) of the analyte solution into a temperature-controlled vessel (25°C).
-
Purge the solution with nitrogen to remove dissolved carbon dioxide, which can interfere with the titration of a basic compound.[11]
-
Immerse the calibrated pH electrode and a stirrer into the solution.
-
Add the standardized HCl titrant in small, precise increments (e.g., 0.05 mL).
-
After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added.
-
Continue the titration well past the equivalence point(s).
-
-
Data Analysis:
-
Plot the measured pH versus the volume of titrant added to generate a titration curve.
-
Calculate the first derivative (ΔpH/ΔV) and second derivative (Δ²pH/ΔV²) of the curve to accurately determine the equivalence point(s), which correspond to the steepest points of inflection.[8]
-
The pKa is equal to the pH at the half-equivalence point.[8] For a dibasic compound, two pKa values may be determined from the respective half-equivalence points.
-
Workflow for Potentiometric pKa Determination
Caption: Workflow for pKa determination by potentiometric titration.
Lipophilicity (logP/logD) Determination
Lipophilicity, the affinity of a molecule for a lipid-like environment, is a cornerstone of drug design. It is typically expressed as the logarithm of the partition coefficient (logP) between n-octanol and water.[6] For ionizable molecules like 3-(Azetidin-1-yl)piperidine, the distribution coefficient (logD) at a specific pH (commonly 7.4) is more physiologically relevant.[9] The classic shake-flask method remains the definitive technique for logP/logD measurement.[12]
Experimental Protocol: Shake-Flask Method for logD at pH 7.4
This protocol details the measurement of the distribution coefficient (logD) at physiological pH using the shake-flask method.[13][14]
Methodology:
-
Phase Preparation:
-
Prepare a phosphate-buffered saline (PBS) solution at pH 7.4.
-
Pre-saturate the n-octanol by mixing it vigorously with the PBS (pH 7.4) and allowing the phases to separate completely overnight.
-
Similarly, pre-saturate the PBS (pH 7.4) with n-octanol. This ensures that the volume of each phase does not change during the experiment due to mutual solubility.
-
-
Partitioning:
-
Prepare a stock solution of 3-(Azetidin-1-yl)piperidine in a suitable solvent (e.g., DMSO) at a known concentration (e.g., 10 mM).[13]
-
In a vial, combine a precise volume of the pre-saturated n-octanol and pre-saturated PBS (e.g., 1:1 v/v).
-
Spike the system with a small volume of the compound's stock solution to a final concentration that is below its solubility limit in either phase.
-
Agitate the vial vigorously (e.g., on a vortex mixer) for a set period (e.g., 1-2 hours) at a controlled temperature (25°C) to allow the compound to reach equilibrium between the two phases.[15]
-
Centrifuge the vial to ensure complete separation of the two phases.
-
-
Quantification and Calculation:
-
Carefully withdraw an aliquot from both the n-octanol (upper) phase and the aqueous (lower) phase.
-
Determine the concentration of the compound in each aliquot using a suitable analytical method, such as HPLC-UV or LC-MS/MS. A calibration curve in each phase is required for accurate quantification.[14]
-
The logD is calculated using the following formula: logD = log₁₀ ( [Concentration in n-octanol] / [Concentration in aqueous phase] )
-
Workflow for Shake-Flask logD Determination
Caption: Workflow for logD determination by the shake-flask method.
Aqueous Solubility Determination
Aqueous solubility is a fundamental property that influences a drug's dissolution rate and, consequently, its absorption and bioavailability. Poor solubility can be a major hurdle in drug development. For early-stage discovery, kinetic solubility assays provide a high-throughput method to rank compounds, while thermodynamic solubility provides a definitive value for lead optimization.
Experimental Protocol: Kinetic Solubility by Turbidimetry
This protocol describes a common high-throughput method for assessing the kinetic aqueous solubility of a compound.
Methodology:
-
Compound Preparation:
-
Prepare a high-concentration stock solution of 3-(Azetidin-1-yl)piperidine in 100% DMSO (e.g., 10 mM).
-
In a 96-well plate, perform a serial dilution of the stock solution in DMSO to create a range of concentrations.
-
-
Assay Procedure:
-
Transfer a small volume of each DMSO solution into a corresponding well of a clear-bottom 96-well plate containing aqueous buffer (e.g., PBS, pH 7.4). The final DMSO concentration should be kept low (e.g., 1-2%) to minimize its solubilizing effect.
-
The plate is then incubated at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 1-2 hours) with gentle shaking.[1]
-
-
Measurement and Analysis:
-
Measure the turbidity of each well using a plate reader that can detect light scattering or absorbance at a wavelength where the compound does not absorb (e.g., 620 nm).[1]
-
The kinetic solubility is defined as the highest concentration at which the turbidity reading is not significantly above the background (buffer + DMSO only). This threshold is typically determined by identifying the concentration at which a validated absorbance threshold is surpassed.
-
Workflow for Kinetic Solubility by Turbidimetry
Caption: Workflow for kinetic solubility determination by turbidimetry.
Conclusion
The physicochemical properties outlined in this guide—pKa, logD, and aqueous solubility—are not merely abstract data points; they are predictive indicators of a molecule's in vivo behavior. For 3-(Azetidin-1-yl)piperidine, its high basicity (estimated pKa ~10.5-11.0) ensures it will be predominantly protonated and positively charged under physiological conditions, which will likely enhance its aqueous solubility but may present challenges for passive membrane permeability. The predicted XlogP of 0.5 suggests a relatively hydrophilic character, which aligns with the expected high solubility of the protonated form. By employing the robust experimental protocols detailed herein, researchers can obtain precise, empirical data to validate these predictions. This foundational knowledge is indispensable for guiding rational drug design, enabling informed decisions in lead optimization, and ultimately increasing the probability of developing a successful therapeutic agent.
References
-
Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]
-
Domainex. (n.d.). Turbidimetric (Kinetic) Solubility Assay. Retrieved from [Link]
-
PubChemLite. (n.d.). 3-(azetidin-1-yl)piperidine (C8H16N2). Retrieved from [Link]
-
LogD shake-flask method. (2024). Protocols.io. Retrieved from [Link]
-
Wikipedia. (n.d.). Azetidine. Retrieved from [Link]
-
Oreate AI Blog. (2026, January 8). Understanding Piperidine: Properties, Uses, and Safety Precautions. Retrieved from [Link]
-
Ataman Kimya. (n.d.). PIPERIDINE. Retrieved from [Link]
- Avdagić, A., Špirtović-Halilović, S., & Završnik, D. (2018). Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. Journal of Analysis and Testing, 2(3), 195-205.
-
PubChem. (n.d.). Piperidine. Retrieved from [Link]
- Reijenga, J., van Hoof, A., van Loon, A., & Teunissen, B. (2013). Development of Methods for the Determination of pKa Values. Analytical Chemistry Insights, 8, 53-71.
-
Evotec. (n.d.). Turbidimetric Solubility Assay. Retrieved from [Link]
-
Cheméo. (n.d.). Piperidine (CAS 110-89-4) - Chemical & Physical Properties. Retrieved from [Link]
-
Sangster, J. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub. Retrieved from [Link]
- Çelik, T., & Üstündağ, Z. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark.
-
LogD shake-flask method v1. (2024). ResearchGate. Retrieved from [Link]
-
ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]
- Rosés, M., Ràfols, C., & Bosch, E. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. European Journal of Pharmaceutical Sciences, 76, 133-141.
-
Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. Retrieved from [Link]
- Wang, T., & Li, H. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. Journal of Visualized Experiments, (143), e58824.
-
PubChem. (n.d.). Azetidine. Retrieved from [Link]
-
Evotec. (n.d.). Turbidimetric Solubility Fact Sheet. Retrieved from [Link]
- Mykhailiuk, P. K. (2019). 3-((Hetera)cyclobutyl)azetidines, “Stretched” Analogues of Piperidine, Piperazine, and Morpholine: Advanced Building Blocks for Drug Discovery. The Journal of Organic Chemistry, 84(15), 9734-9742.
-
Cheméo. (n.d.). Chemical Properties of Azetidine (CAS 503-29-7). Retrieved from [Link]
- Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 223-264.
-
Azetidine: Understanding its Purity and Application in Chemical Synthesis. (n.d.). Retrieved from [Link]
-
ResearchGate. (n.d.). pKa values of azeditine (4 a), pyrrolidine (5 a), piperidine (6 a), and their mono‐ and difluorinated derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). LogP values of N‐benzoylated azeditine (4 b), pyrrolidine (5 b),.... Retrieved from [Link]
- Gryko, D., & Piechowska, J. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-2-ylidene)
- Zafar, S., Akhtar, S., Tariq, T., Mushtaq, N., Akram, A., Ahmed, A., Arif, M., Naeem, S., & Anwar, S. (2014). Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium at room temperature (25±0.5oC). Pakistan journal of pharmaceutical sciences, 27(4), 925-929.
- Wang, Y., Li, Y., Zhang, Y., Wang, Y., Li, J., & Zhang, Y. (2019). Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. Molecules, 24(18), 3326.
-
ResearchGate. (n.d.). 3-((Hetera)cyclobutyl)azetidines, “Stretched” Analogues of Piperidine, Piperazine, and Morpholine: Advanced Building Blocks for Drug Discovery | Request PDF. Retrieved from [Link]
- Schulz-Utermoehl, T., Feula, A., Neagoie, C., Fossey, J. S., & Alderwick, L. J. (2024). Azetidines Kill Multidrug-Resistant Mycobacterium tuberculosis without Detectable Resistance by Blocking Mycolate Assembly. Journal of Medicinal Chemistry, 67(4), 2845-2856.
-
ACD/Labs. (n.d.). Lipophilicity Descriptors: Understanding When to Use LogP & LogD. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium at room temperature (25 ±0.5oC). Retrieved from [Link]
Sources
- 1. On-line Software [vcclab.org]
- 2. Rowan's Free Online pKa Calculator | Rowan [rowansci.com]
- 3. researchgate.net [researchgate.net]
- 4. PubChemLite - 3-(azetidin-1-yl)piperidine (C8H16N2) [pubchemlite.lcsb.uni.lu]
- 5. logP - octanol-water partition coefficient calculation [molinspiration.com]
- 6. bio.tools [bio.tools]
- 7. omnicalculator.com [omnicalculator.com]
- 8. PrologP | www.compudrug.com [compudrug.com]
- 9. Virtual logP On-line [ddl.unimi.it]
- 10. Peptide Solubility Prediction [novoprolabs.com]
- 11. bio.tools [bio.tools]
- 12. 1-(3-Azetidinyl)piperidine dihydrochloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 13. tert-Butyl 3-(piperazin-1-yl)azetidine-1-carboxylate | C12H23N3O2 | CID 19360775 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. chemsynthesis.com [chemsynthesis.com]
- 15. quandlelabs.com [quandlelabs.com]
